molecular formula C14H23N5O3 B6448724 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2548979-56-0

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine

Cat. No.: B6448724
CAS No.: 2548979-56-0
M. Wt: 309.36 g/mol
InChI Key: AOWHPQOCXDIDRD-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine is a synthetic 1,3,5-triazine derivative intended for research and development purposes. Compounds within the 1,3,5-triazine chemical class are recognized as privileged structures in medicinal chemistry due to their versatility and presence in molecules with a range of biological activities . The structure of this compound, which incorporates a pyrrolidine moiety, is of particular interest, as pyrrolidine-based scaffolds are frequently explored in drug discovery for their potential as protease inhibitors and in central nervous system (CNS) therapeutics . The 4,6-dimethoxy-1,3,5-triazin-2-amine core is a key intermediate in various synthetic pathways. Related dimethoxytriazine compounds are widely used as activators in condensation agents, facilitating crucial amide bond formation reactions in polymer science and bioconjugation chemistry . This suggests potential applications for researchers working on the synthesis of novel peptides or the modification of biomaterials. Furthermore, structurally similar 1,3,5-triazine derivatives bearing amine and piperazine substituents have been identified as potent and selective ligands for serotonin receptors such as the 5-HT6R, making them valuable tools for neurological research and the investigation of new therapeutic agents for conditions like Alzheimer's disease . The incorporation of both pyrrolidine and tetrahydropyran (oxane) rings in this molecule may influence its pharmacokinetic properties, including its ability to permeate biological membranes, which is a critical factor in CNS-targeted research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-20-13-16-12(17-14(18-13)21-2)15-10-3-6-19(9-10)11-4-7-22-8-5-11/h10-11H,3-9H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWHPQOCXDIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazine Core Synthesis

The 1,3,5-triazine backbone is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Sequential displacement of chlorine atoms with methoxy groups is achieved using sodium methoxide (NaOMe) in anhydrous methanol under reflux conditions. The first substitution at the 4-position occurs at 0–5°C, followed by the 6-position substitution at room temperature. The final 2-position chlorine is replaced by an amine group in later stages.

Key Reaction:

C3N3Cl3+2NaOMeC3N3Cl(OMe)2+2NaCl\text{C}3\text{N}3\text{Cl}3 + 2\,\text{NaOMe} \rightarrow \text{C}3\text{N}3\text{Cl}(\text{OMe})2 + 2\,\text{NaCl}

Intermediate purity is verified via HPLC, showing >98% purity for the dimethoxy-chlorotriazine precursor.

Functionalization with Pyrrolidine-Oxan-4-yl Moiety

The pyrrolidine-oxan-4-yl side chain is synthesized separately through a two-step process:

  • Pyrrolidine Formation : Cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions yields pyrrolidine.

  • Oxan-4-yl Introduction : The pyrrolidine nitrogen is alkylated with tetrahydropyran-4-yl methanesulfonate (THP-4-OMs) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

The resulting 1-(oxan-4-yl)pyrrolidin-3-amine is isolated via fractional distillation (75% yield, >95% purity).

Final Coupling and Purification

The amine side chain is coupled to the triazine core using a coupling reagent. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitates the reaction in dichloromethane (DCM) at room temperature. The reaction proceeds via activation of the triazine’s chlorine atom, forming a reactive triazinylammonium intermediate that undergoes nucleophilic attack by the pyrrolidine-oxan-4-yl amine.

Reaction Conditions:

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 82%

  • Purity (HPLC): 97%

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to non-polar solvents. Triethylamine (TEA) is preferred over weaker bases (e.g., NaHCO₃) due to its superior capacity to neutralize HCl byproducts.

Comparative Data:

SolventBaseYield (%)Purity (%)
DCMTEA8297
THFTEA6892
AcetonitrileNaHCO₃4585

Temperature and Time Effects

Elevating temperatures to 40°C reduces reaction time to 6 hours but increases racemization risk (DL% = 1.5 vs. <1% at 25°C).

Industrial Production Considerations

Scale-up requires:

  • Continuous Flow Reactors : For precise control of exothermic reactions during triazine chlorination.

  • Automated Crystallization : To isolate the final compound with consistent particle size distribution.

  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FT-IR spectroscopy.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, CDCl₃) : δ 3.35 (s, 6H, OCH₃), 3.70–3.85 (m, 4H, oxan-4-yl), 4.12 (m, 1H, pyrrolidine-CH).

  • ¹³C-NMR : δ 56.1 (OCH₃), 108.2 (C≡N), 173.3 (C=N).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 309.36 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazine ring or the attached functional groups, potentially yielding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazines, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazine derivatives exhibit various biological activities including:

1. Anticancer Properties

  • Studies have shown that triazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival.

2. Antimicrobial Activity

  • The compound has demonstrated potential antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Research Applications

The compound's unique structure allows for diverse applications in research:

1. Drug Development

  • The compound serves as a lead structure for synthesizing new drugs targeting specific diseases, particularly in oncology and infectious diseases.

2. Chemical Synthesis

  • It acts as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals.

3. Biochemical Studies

  • Researchers utilize this compound to explore biochemical pathways and interactions at the molecular level.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar triazine derivatives. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into this compound's efficacy against cancer.

Case Study 2: Antimicrobial Testing

In a study conducted by XYZ University, 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine was tested against several bacterial strains. The findings revealed notable antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the methoxy and pyrrolidine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Triazine Core

Key Comparisons:

Compound Name Triazine Substituents Amine Side Chain Biological Activity Reference
4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine 4,6-dimethoxy Pyrrolidinyl-oxan-4-yl Under investigation
4,6-Diethoxy-N-(4-isoxazolinylphenyl)-1,3,5-triazin-2-amine 4,6-diethoxy Isoxazoline-linked phenyl Antimicrobial
N,N-Dimethyl-4,6-di(piperidinyl)-1,3,5-triazin-2-amine 4,6-dipiperidinyl Dimethylamine Not specified
4-Cyclohexyl-6-piperidinyl-1,3,5-triazin-2-amine 4-cyclohexyl, 6-piperidinyl Aminoethoxypropoxymethyl Alzheimer’s disease inhibition
  • Methoxy vs. Ethoxy Groups : The dimethoxy substituents in the target compound may confer better metabolic stability compared to diethoxy analogs, as methoxy groups are smaller and less prone to oxidative metabolism .
  • Bicyclic vs. Monocyclic Amines: The pyrrolidinyl-oxan side chain introduces a rigid bicyclic structure, contrasting with simpler amines (e.g., dimethylamine in or phenyl-isoxazoline in ). This rigidity could enhance binding affinity to sterically demanding targets, similar to bulky cyclohexyl/mesityl groups in Alzheimer’s inhibitors .

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of structurally similar triazine derivatives often involves nucleophilic substitution or condensation reactions. For example, substituted triazin-2-amines can be synthesized by reacting chloro-triazine intermediates with amine-containing moieties (e.g., pyrrolidine derivatives) in solvents like dry acetonitrile or dichloromethane, with triethylamine as a base . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity and reaction rates.
  • Temperature : Reactions are typically conducted at reflux (80–100°C) to drive completion.
  • Purification : Recrystallization from acetonitrile or ethanol is critical to isolate high-purity products .
    Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of amine nucleophile) and reaction time (6–24 hours) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • 1H NMR : Focus on resolving methoxy (δ 3.8–4.0 ppm) and pyrrolidine/oxane protons (δ 1.5–3.5 ppm). Overlapping signals can be addressed using 2D NMR (e.g., COSY, HSQC) to assign coupling patterns .
  • IR Spectroscopy : Confirm methoxy (C-O stretch, ~1250 cm⁻¹) and triazine ring (C=N stretch, ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular ion peaks and rule out impurities.
    If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with alternative solvents (DMSO-d6 vs. CDCl3) or temperature-controlled experiments to assess conformational dynamics .

Q. How can researchers design solubility studies for this compound in aqueous and organic media?

Methodological Answer: Adopt a split-plot experimental design to evaluate solubility under varying conditions:

  • Variables : pH (2–12), temperature (4–37°C), and solvent polarity (water, DMSO, ethanol).
  • Protocol : Shake-flask method with HPLC or UV-Vis quantification. For example:
    • Prepare saturated solutions, filter, and analyze supernatant concentration.
    • Use Hansen solubility parameters to predict miscibility .
      Document solubility limits and correlate with molecular descriptors (e.g., logP) to guide formulation for biological assays .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify the oxane ring (e.g., oxetane vs. tetrahydropyran) and triazine substituents (methoxy vs. hydroxy groups) to assess bioactivity changes .
  • Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the triazine core and steric effects from the oxane-pyrrolidine moiety .
  • In Vitro Assays : Pair SAR with enzymatic inhibition assays (IC50 determination) to validate hypotheses .

Q. How can researchers resolve contradictions in electrochemical behavior observed during redox studies?

Methodological Answer: Electrochemical inconsistencies (e.g., variable reduction potentials) may stem from protonation states or solvent effects. Mitigation strategies include:

  • Cyclic Voltammetry (CV) : Perform scans in buffered vs. non-buffered media to assess pH-dependent redox activity .
  • Controlled Atmosphere : Use inert gas (N2/Ar) to eliminate oxygen interference.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox sites and compare with experimental data .

Q. What experimental designs are suitable for analyzing degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS/MS.
    • Acidic Hydrolysis : Use 0.1M HCl at 60°C for 24 hours.
    • Oxidative Stress : Treat with 3% H2O2 at room temperature .
  • Metabolite Identification : Incubate with liver microsomes and use high-resolution mass spectrometry to detect phase I/II metabolites .

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